molecular formula C18H28ClNO2 B12795417 22Wtc47mln CAS No. 242473-12-7

22Wtc47mln

Cat. No.: B12795417
CAS No.: 242473-12-7
M. Wt: 325.9 g/mol
InChI Key: DZWMZTDDPDXARM-UHFFFAOYSA-N
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Description

The compound 22Wtc47mln 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride . It has the molecular formula C18H27NO2.ClH and is identified by the International Chemical Identifier (InChI) DZWMZTDDPDXARM-UHFFFAOYSA-N

Preparation Methods

The synthesis of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves several steps:

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The bicyclic structure provides stability and specificity to its interactions .

Comparison with Similar Compounds

Similar compounds to 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride include:

    1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: (without the hydrochloride)

  • 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanone
  • 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexane

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications .

Properties

CAS No.

242473-12-7

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-19(2)13-17(18(20)9-5-4-6-10-18)12-14-7-8-15(21-3)11-16(14)17;/h7-8,11,20H,4-6,9-10,12-13H2,1-3H3;1H

InChI Key

DZWMZTDDPDXARM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CC2=C1C=C(C=C2)OC)C3(CCCCC3)O.Cl

Origin of Product

United States

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